molecular formula C18H15FN2O2 B480513 N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 433248-81-8

N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B480513
CAS No.: 433248-81-8
M. Wt: 310.3g/mol
InChI Key: GWQXBWCZHOCRGO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group, a formyl group, and an indole moiety

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace the fluorine atom under suitable conditions.

    Condensation: The formyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.

    Tryptophan: An essential amino acid with an indole ring, important for protein synthesis and neurotransmitter production.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and significant biological functions.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-16(11-22)15-4-2-3-5-17(15)21(12)10-18(23)20-14-8-6-13(19)7-9-14/h2-9,11H,10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQXBWCZHOCRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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